(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrazolopyrimidine core and a thienylsulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the bromopyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thienylsulfonyl piperazine moiety is then introduced via a nucleophilic substitution reaction. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Mono-Methyl phthalate: A phthalate used in various industrial applications.
Benzylamine: An organic compound used as a precursor in the production of pharmaceuticals.
Uniqueness
What sets (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE apart from these similar compounds is its unique structure, which combines a bromopyrazolopyrimidine core with a thienylsulfonyl piperazine moiety. This distinct configuration imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3S2/c16-11-9-17-13-8-12(18-21(13)10-11)15(22)19-3-5-20(6-4-19)26(23,24)14-2-1-7-25-14/h1-2,7-10H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMLUPGRIFZOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN3C=C(C=NC3=C2)Br)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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